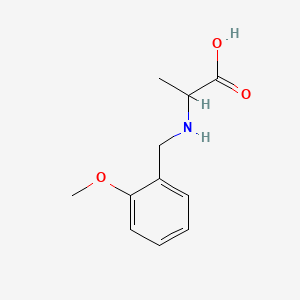

N-(2-methoxybenzyl)alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.245 |

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-8(11(13)14)12-7-9-5-3-4-6-10(9)15-2/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

InChI Key |

ADQKZNUUYYDVEN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NCC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 2 Methoxybenzyl Alanine and Its Analogues

Direct N-Alkylation Approaches

Direct N-alkylation represents the most straightforward pathway to synthesize N-(2-methoxybenzyl)alanine. These methods involve the formation of the nitrogen-carbon bond between the alanine (B10760859) backbone and the 2-methoxybenzyl group in a single key step.

Reductive Amination Protocols Utilizing 2-Methoxybenzaldehyde and Alanine

Reductive amination is a widely used and efficient method for the synthesis of N-alkylated amino acids. This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate from the condensation of an amino acid, typically as its ester form to enhance solubility and reactivity, with an aldehyde. The subsequent in-situ reduction of the imine yields the desired secondary amine.

The synthesis of this compound via this protocol commences with the reaction between an alanine ester (e.g., alanine methyl ester or ethyl ester) and 2-methoxybenzaldehyde. The reaction is typically performed in a suitable solvent like methanol, ethanol, or dichloromethane. A mild reducing agent is crucial to selectively reduce the C=N double bond of the imine without affecting the carbonyl group of the ester or the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most common reagents for this purpose due to their mild nature and tolerance of slightly acidic conditions which can catalyze imine formation. organic-chemistry.org Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is another effective reduction method. nih.gov The final step involves the hydrolysis of the ester group under basic or acidic conditions to afford the target amino acid, this compound.

Table 1: Representative Conditions for Reductive Amination

| Alanine Derivative | Aldehyde | Reducing Agent | Solvent | Key Conditions |

|---|---|---|---|---|

| Alanine Methyl Ester | 2-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Reaction at room temperature, followed by aqueous workup and ester hydrolysis. |

| Alanine Ethyl Ester | 2-Methoxybenzaldehyde | H₂/Pd-C | Ethanol | Hydrogenation at atmospheric or slightly elevated pressure, followed by ester hydrolysis. |

Coupling Reactions Involving Alanine Derivatives and 2-Methoxybenzyl Halides

Direct N-alkylation can also be achieved through a nucleophilic substitution reaction between an alanine derivative and a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride or bromide. In this approach, the amino group of alanine acts as the nucleophile. To prevent side reactions, such as multiple alkylations and to improve handling, the alanine is often used as its ester derivative with the carboxylic acid protected.

The reaction typically requires a non-nucleophilic base to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. A study on the N-alkylation of alanine pentyl ester with 4-methylbenzyl alcohol (a close analogue) using a ruthenium catalyst highlights a modern approach, demonstrating high yields and excellent retention of stereochemistry. nih.gov A similar approach using 2-methoxybenzyl halides with a suitable base and solvent is a standard method for this transformation. monash.edu Following the alkylation, a simple hydrolysis step removes the ester protecting group to yield the final product.

Table 2: Typical Conditions for N-Alkylation with Benzyl (B1604629) Halides

| Alanine Derivative | Alkylating Agent | Base | Solvent | Key Conditions |

|---|---|---|---|---|

| Alanine Ethyl Ester | 2-Methoxybenzyl Bromide | K₂CO₃ | Acetonitrile | Heating under reflux, followed by workup and ester hydrolysis. |

| Alanine Methyl Ester | 2-Methoxybenzyl Chloride | Et₃N | DMF | Stirring at room temperature or gentle heating, followed by ester hydrolysis. |

Stereoselective Synthesis of Enantiopure this compound

For many applications, obtaining the compound in an enantiomerically pure form (either L- or D-isomer) is essential. This requires stereoselective synthetic strategies that control the formation of the chiral center.

Chiral Pool Approaches Utilizing L- or D-Alanine as Starting Materials

The chiral pool approach is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. orgsyn.org Both L-alanine and D-alanine are commercially available in high optical purity and serve as excellent starting points for the synthesis of enantiopure this compound.

The synthesis begins with the protection of both the amino and carboxylic acid functional groups of the chosen alanine enantiomer. The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester), and the amino group is protected with a group that can be easily removed later, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. However, for direct alkylation, a single N-alkylation is desired. A more direct approach involves the N-alkylation of the alanine ester, as described in section 2.1.2, starting with an enantiopure alanine ester. Since the stereocenter at the α-carbon is not directly involved in the N-alkylation reaction, its configuration is generally retained. Mild reaction conditions are employed to prevent racemization. The final deprotection of the ester group yields the desired enantiopure N-(2-methoxybenzyl)-L-alanine or N-(2-methoxybenzyl)-D-alanine. The high stereospecificity of this approach is its primary advantage. rsc.org

Asymmetric Catalysis for N-Benzylation of Alanine Precursors

Asymmetric catalysis offers an elegant way to generate chiral molecules by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, this would involve the catalytic asymmetric benzylation of an alanine precursor.

A notable development is the catalytic asymmetric α-benzylation of N-unprotected amino acid esters using benzyl alcohol derivatives. nih.gov This reaction can be promoted by a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. This method allows for the direct formation of α-benzyl amino acids with high yields and enantioselectivities. Applying this methodology, an alanine ester could react with 2-methoxybenzyl alcohol in the presence of the chiral catalytic system to directly furnish enantiomerically enriched this compound ester, which can then be hydrolyzed. This approach is highly efficient as it creates the desired stereocenter in the key bond-forming step.

Diastereoselective Synthesis via Chiral Auxiliary Methodologies

Chiral auxiliary-based methods are a classic and reliable strategy for asymmetric synthesis. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. The auxiliary is removed once its purpose is served.

For the synthesis of this compound, a common strategy involves the use of Evans oxazolidinone auxiliaries. First, an enantiopure amino alcohol, derived from an amino acid like valine or phenylalanine, is used to form the oxazolidinone auxiliary. This auxiliary is then acylated with an appropriate derivative of alanine. The resulting N-acyl oxazolidinone provides a platform for diastereoselective reactions. The key step is the alkylation of the enolate derived from this N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a chiral enolate, which is held in a rigid conformation by the auxiliary. The subsequent introduction of 2-methoxybenzyl bromide occurs from the less sterically hindered face, leading to the formation of one diastereomer in high preference. Finally, the chiral auxiliary is cleaved, often hydrolytically, to release the enantiomerically pure this compound. This method allows for the predictable and high-fidelity synthesis of the desired enantiomer. acs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships, which is crucial in various fields of chemical and biological research. Modifications can be strategically introduced at several positions within the molecule, including the aromatic benzyl ring, the carboxyl group, or the amine of the alanine backbone. Furthermore, the core amino acid can be altered, for instance, by substituting alanine with its isomer, β-alanine.

Structural Modifications of the Benzyl Moiety

The general synthetic approach to N-substituted alanines, such as this compound, typically involves the N-alkylation of alanine. This can be achieved by reacting alanine with a suitable benzyl halide, like 2-methoxybenzyl chloride, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. A general procedure involves suspending alanine and the chosen benzyl chloride in a solvent like anhydrous acetonitrile, followed by the addition of a base such as triethylamine, and heating the mixture at reflux. tandfonline.com

Table 1: Examples of N-Benzylalanine Analogues from Varied Benzyl Halides

| Benzyl Halide Precursor | Resulting N-Benzylalanine Analogue |

|---|---|

| 4-Methoxybenzyl Chloride | N-(4-Methoxybenzyl)alanine |

| 2,4-Dichlorobenzyl Chloride | N-(2,4-Dichlorobenzyl)alanine |

| 4-Nitrobenzyl Bromide | N-(4-Nitrobenzyl)alanine |

Modifications at the Alanine Carboxyl or Amine Functionalities

Further derivatization of the this compound molecule can be achieved by chemically modifying the functional groups of the core alanine structure: the carboxylic acid and the secondary amine.

The carboxylic acid moiety is a versatile handle for a variety of chemical transformations. Standard reactions include:

Esterification: Reaction with an alcohol (e.g., methanol, ethanol) under acidic conditions yields the corresponding ester.

Amidation: Coupling with a primary or secondary amine using a peptide coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can produce a diverse range of amides. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Conversion to Hydroxamates: A specific modification involves converting the carboxylic acid to a hydroxamic acid (-CONHOH). This can be accomplished by reacting the N-benzylated alanine with hydroxylamine (B1172632) in the presence of a carbodiimide. tandfonline.com This transformation has been successfully applied to N-benzyl-L-alanine derivatives. tandfonline.com

The secondary amine formed from the initial N-alkylation is generally less reactive than a primary amine but can undergo further reactions if required, although this is less common for this class of compounds.

Table 2: Potential Modifications at the Alanine Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Carboxyl | Esterification | R-OH, H+ | Ester (-COOR) |

| Carboxyl | Amidation | R-NH2, HBTU | Amide (-CONHR) |

| Carboxyl | Hydroxamate Formation | NH2OH, Carbodiimide | Hydroxamic Acid (-CONHOH) |

Synthesis of β-Alanine N-(2-Methoxybenzyl) Derivatives

Replacing the α-alanine scaffold with its constitutional isomer, β-alanine, generates another class of derivatives. β-Alanine is the only naturally occurring β-amino acid and serves as a precursor in various applications. nih.gov The synthesis of N-substituted β-alanine derivatives can follow similar N-alkylation strategies as those used for α-alanine.

One established method involves the reaction of β-alanine with an appropriate alkylating agent in the presence of a base. For instance, in the synthesis of N-substituted carnosine derivatives, the β-alanine amino group is first protected (e.g., with a Boc group), then alkylated, and subsequently coupled with histidine. mdpi.com A more direct approach involves the reaction of β-aminopropionitrile with an alkylating agent, followed by hydrolysis of the nitrile group to a carboxylic acid. The hydrolysis can be performed under acidic or alkaline conditions, for example, using barium hydroxide. nih.gov

The synthesis of N-(2-methoxybenzyl)-β-alanine would therefore involve the reaction of β-alanine or a suitable precursor like β-aminopropionitrile with 2-methoxybenzyl chloride. The addition reaction of amines to acrylates also presents a viable pathway to N-substituted-β-alanine derivatives. researchgate.net The choice of method depends on the desired scale and the availability of starting materials. Both chemical and biological methods for the synthesis of the parent β-alanine are well-developed, providing a steady supply of the precursor for these derivatizations. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic compounds in solution. For N-(2-methoxybenzyl)alanine, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are employed to assign all proton and carbon signals and to elucidate the molecule's conformational and stereochemical properties.

The flexibility of this compound, particularly rotation around the C-N and C-C single bonds, gives rise to various possible conformations in solution. Multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for mapping the covalent framework and inferring conformational preferences. researchgate.net

A ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbons, confirming the connectivity within the alanine (B10760859) and methoxybenzyl fragments. For instance, the correlation between the alpha-proton (Hα) of the alanine moiety and the methyl protons (CH₃) is clearly observed. Similarly, couplings between the aromatic protons on the benzyl (B1604629) group are readily identified.

The HSQC experiment correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations, which connect the distinct structural fragments. Key HMBC correlations would include the linkage from the benzylic protons (-CH₂-) to the aromatic carbons and, most importantly, to the nitrogen-bearing alpha-carbon (Cα) of the alanine unit, confirming the N-benzyl substitution. google.com Analysis of coupling constants and chemical shifts, informed by these 2D data, provides insight into the predominant solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/COSY Correlations for this compound

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| Alanine-CH₃ | ~1.4 | ~18 | Hα | Cα, C=O |

| Alanine-Hα | ~3.5 | ~55 | CH₃, NH | CH₃, C=O, Benzyl-CH₂ |

| Carboxyl-C=O | - | ~175 | - | Hα, CH₃ |

| Benzyl-CH₂ | ~3.9 (AB system) | ~50 | NH | Cα, Aromatic C1', C2', C6' |

| Methoxy-OCH₃ | ~3.8 | ~56 | - | Aromatic C2' |

| Aromatic H3' | ~7.3 | ~130 | H4' | C1', C2', C5' |

| Aromatic H4' | ~6.9 | ~121 | H3', H5' | C2', C6' |

| Aromatic H5' | ~7.2 | ~128 | H4', H6' | C1', C3' |

| Aromatic H6' | ~6.9 | ~111 | H5' | Benzyl-CH₂, C2', C4' |

Since alanine is a chiral amino acid, this compound exists as enantiomers (L- and D-forms). While standard NMR cannot distinguish between enantiomers, advanced experiments can determine the relative stereochemistry in diastereomeric mixtures or the conformation of a single enantiomer. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for this purpose, as it detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of the number of bonds separating them. nanalysis.comlibretexts.org

In the context of this compound, NOESY correlations can reveal the spatial proximity between protons on the stereocenter (Hα) and protons on the N-benzyl group. clockss.org These correlations are dependent on the molecule's conformation, which is in turn influenced by its absolute configuration. For example, specific NOE cross-peaks between the alanine methyl protons and the aromatic protons of the benzyl group can help define the preferred rotameric state around the N-Cα bond. nih.govipb.pt By comparing observed NOEs with those predicted for different low-energy computed structures, a confident assignment of the molecule's three-dimensional structure can be achieved.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and to deduce structural features by analyzing fragmentation patterns.

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, this compound undergoes predictable fragmentation, yielding ions that are characteristic of its structure. The analysis of these fragmentation pathways provides robust confirmation of the proposed structure. nih.govrsc.org

A primary fragmentation event is the cleavage of the bond between the nitrogen and the benzylic carbon (C-N bond cleavage). This leads to the formation of a stable 2-methoxybenzyl cation or a related tropylium (B1234903) ion at m/z 121. wvu.edunih.gov Another characteristic fragment is the iminium ion formed by cleavage alpha to the nitrogen, which would also point to the N-benzyl linkage. Loss of the carboxyl group (-COOH) as a radical (45 Da) is a common fragmentation pathway for amino acids. Subsequent fragmentations, such as the loss of formaldehyde (B43269) (CH₂O) from the methoxybenzyl cation to give an ion at m/z 91, are also anticipated. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments of this compound

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 209 | [C₁₁H₁₅NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 164 | [M - COOH]⁺ | Loss of carboxyl radical |

| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation (from C-N cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from m/z 121 via loss of CH₂O) |

| 88 | [C₄H₈NO₂]⁺ | Alanine fragment after loss of benzyl group |

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places. savemyexams.com This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, as each unique formula has a specific exact mass due to the mass defect of its constituent atoms. scispace.comuni-rostock.de

For this compound, the molecular formula is C₁₁H₁₅NO₃. HRMS can readily distinguish this from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). lcms.cz This capability is crucial for confirming the identity of the compound in complex mixtures or for verifying the products of a chemical synthesis without ambiguity.

Table 3: High-Resolution Mass Data for this compound

| Ion Formula | Nominal Mass | Theoretical Exact Mass (Da) | Plausible Observed Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [C₁₁H₁₅NO₃ + H]⁺ | 210 | 210.1125 | 210.1123 | -0.95 |

| [C₈H₉O]⁺ | 121 | 121.0648 | 121.0647 | -0.83 |

| [C₇H₇]⁺ | 91 | 91.0542 | 91.0541 | -1.10 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are complementary and together offer a comprehensive vibrational fingerprint of this compound. nih.govumich.edudtu.dk

The FT-IR spectrum is expected to show strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the secondary amine (around 3300 cm⁻¹), and a very strong C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹). mdpi.comscielo.br The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether and the carboxylic acid will appear in the fingerprint region (1300-1000 cm⁻¹). core.ac.ukiosrjournals.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. acs.org Therefore, it will provide strong signals for the aromatic C=C stretching and the symmetric vibrations of the molecule's backbone, complementing the FT-IR data. core.ac.uk

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | Weak |

| Secondary Amine (N-H) | Stretching | 3400-3300 | Weak |

| Aromatic (C-H) | Stretching | 3100-3000 | Strong |

| Aliphatic (C-H) | Stretching | 3000-2850 | Strong |

| Carboxylic Acid (C=O) | Stretching | 1730-1700 | Medium |

| Aromatic (C=C) | Stretching | 1600, 1475 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1260-1200 | Medium |

X-ray Crystallography for Solid-State Structural Determination

The precise three-dimensional arrangement of atoms in the solid state provides invaluable insights into the conformational preferences and intermolecular interactions of a molecule. For derivatives of this compound, X-ray crystallography has been employed to elucidate these structural details.

A closely related compound, N-(2-methoxyphenyl)-2-methyl-L-alanine, has been structurally characterized as part of a complex, with its crystallographic data deposited in the Protein Data Bank (PDB) under the accession code 7FMO. oup.com This structure reveals critical information about the spatial orientation of the methoxybenzyl group relative to the alanine backbone.

The analysis of the crystal structure of the complex containing N-(2-methoxyphenyl)-2-methyl-L-alanine was determined by X-ray diffraction at a resolution of 1.67 Å. oup.com The crystallographic data provides a foundational understanding of the solid-state conformation of this class of compounds.

| Parameter | Value |

|---|---|

| PDB ID | 7FMO |

| Method | X-RAY DIFFRACTION |

| Resolution (Å) | 1.67 |

The solid-state structure of such N-benzyl amino acid derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds involving the carboxylic acid and amino groups, as well as van der Waals interactions and potential π-π stacking of the aromatic rings. The conformation adopted in the crystal lattice reflects the energetically most favorable arrangement, considering both intramolecular and intermolecular forces.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. mdpi.com For this compound, which possesses a chiral center at the α-carbon of the alanine moiety, CD spectroscopy provides detailed information about its stereochemistry and the conformation of the molecule in solution.

The chiroptical properties of N-benzyl alpha-amino acids are influenced by the electronic transitions of the aromatic chromophore (the 2-methoxybenzyl group) and its spatial relationship with the chiral center. d-nb.info The CD spectrum of this compound is expected to exhibit distinct signals, known as Cotton effects, in the ultraviolet region where the aromatic and amide chromophores absorb light.

The aromatic ring of the methoxybenzyl group gives rise to π→π* transitions, which are typically observed in the near-ultraviolet range (around 250-280 nm). The chirality of the alanine backbone induces circular dichroism in these transitions, leading to characteristic CD bands. The sign and intensity of these Cotton effects are highly sensitive to the conformation of the molecule, particularly the torsion angles describing the orientation of the benzyl group relative to the amino acid backbone. nih.gov

While a specific experimental CD spectrum for this compound is not publicly available, based on studies of similar N-aryl amino acids, it is anticipated that the L-enantiomer would exhibit specific Cotton effects. The exact wavelengths and molar ellipticity values would depend on the solvent and the conformational equilibrium of the molecule in solution. oup.com

| Chromophore | Electronic Transition | Expected Wavelength Region (nm) | Expected CD Signal Characteristic |

|---|---|---|---|

| Methoxybenzyl | ¹Lb (π→π) | ~260-280 | Weak, sensitive to conformation |

| Methoxybenzyl | ¹La (π→π) | ~210-230 | Stronger, dependent on substituent and conformation |

| Amide | n→π | ~210-230 | Sensitive to local conformation |

| Amide | π→π | ~190-210 | Strong, characteristic of secondary structure elements |

Computational and Theoretical Investigations of N 2 Methoxybenzyl Alanine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the theoretical study of N-(2-methoxybenzyl)alanine, providing a fundamental understanding of its electronic characteristics.

Electronic Structure and Reactivity Predictions

DFT calculations have been employed to elucidate the electronic structure of this compound. These studies often involve the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. The optimized molecular geometry reveals the spatial arrangement of the atoms, bond lengths, and bond angles.

Key electronic properties that have been calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For this compound, the presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring influences the electron density distribution and, consequently, the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps have also been generated to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting the sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atom of the methoxy group and the carboxylic acid group are typically identified as regions of high negative potential, while the hydrogen atoms of the amine and carboxylic acid groups are regions of positive potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules calculated using DFT methods.

Spectroscopic Property Simulations and Validation

DFT calculations have been instrumental in simulating the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental data, allowing for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequencies of the C=O, N-H, and O-H bonds can be precisely identified.

Simulations of the UV-Vis spectrum, often performed using Time-Dependent DFT (TD-DFT), help in understanding the electronic transitions occurring within the molecule. The calculated absorption maxima (λmax) can be correlated with the transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, offering insights into its conformational flexibility and the influence of its environment.

Conformational Landscape and Flexibility Studies

MD simulations, often spanning several nanoseconds, have been used to explore the conformational landscape of this compound. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them. The flexibility of the molecule is primarily associated with the rotation around the single bonds, particularly the C-N bond linking the benzyl group to the alanine (B10760859) moiety and the Cα-Cβ bond of the alanine backbone.

Ramachandran plots can be constructed to visualize the sterically allowed regions for the torsional angles (phi and psi) of the alanine backbone, providing a deeper understanding of its conformational preferences.

Solvent Effects on Molecular Conformation

The behavior of this compound in different solvents has been investigated using MD simulations with explicit solvent models. These simulations reveal how the solvent molecules interact with the solute and influence its conformation. In polar solvents like water, the formation of hydrogen bonds between the solvent and the carboxylic acid and amine groups of this compound plays a crucial role in stabilizing certain conformations. The radial distribution functions (RDFs) calculated from these simulations can quantify the extent of solvation around specific atoms of the solute.

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) analysis, based on the theory of Atoms in Molecules (AIM), has been applied to the calculated electron density of this compound to characterize the nature of the chemical bonds. By analyzing the topological properties of the electron density at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), it is possible to classify the bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.

This analysis provides a rigorous definition of the atomic interactions within the molecule and can reveal subtle details about intramolecular hydrogen bonding, such as a potential weak interaction between the amine hydrogen and the methoxy oxygen.

Table 2: QCT Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-N | 0.25 | -0.6 | Covalent |

| C=O | 0.45 | -1.2 | Covalent |

| N-H | 0.32 | -1.5 | Covalent |

Note: The data in this table is representative of typical values obtained from QCT analysis of organic molecules.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

No specific studies on the intermolecular interactions of this compound were found.

Reaction Mechanism Studies through Computational Modeling

Transition State Analysis of Synthetic Pathways

No computational models detailing the transition states for the synthesis of this compound were identified.

Energy Profiles of Derivatization Reactions

No data on the energy profiles for derivatization reactions of this compound were available.

To provide the requested detailed analysis, computational studies would need to be performed on this compound to generate the necessary data for intermolecular interaction energies, transition state geometries and energies for its synthesis, and reaction energy profiles for its derivatization.

Applications of N 2 Methoxybenzyl Alanine in Advanced Organic Synthesis

N-(2-Methoxybenzyl)alanine as a Chiral Building Block

The inherent chirality of this compound makes it an attractive starting material for the synthesis of stereochemically defined molecules. Its applications range from the construction of modified peptides to its incorporation into the framework of complex organic structures.

Incorporation into Peptidomimetic Structures

The development of synthetic peptides and peptidomimetics is a crucial area of medicinal chemistry, aiming to create molecules that can mimic or modulate the function of natural peptides with improved stability and bioavailability. A significant challenge in the solid-phase synthesis of certain peptide sequences is the occurrence of "difficult sequences," which can lead to incomplete reactions and the formation of byproducts.

Research has shown that a closely related analogue, N-(2-hydroxy-4-methoxybenzyl)alanine, can be effectively utilized to overcome these synthetic hurdles. In the synthesis of analogues of the amyloid β peptide fragment 25-35, a sequence known to be prone to aggregation and difficult to assemble, the incorporation of N-(2-hydroxy-4-methoxybenzyl)alanine at a problematic coupling site enabled the successful total synthesis of the undecapeptide hbku.edu.qahbku.edu.qa. The bulky 2-hydroxy-4-methoxybenzyl group is thought to disrupt interchain aggregation, thereby facilitating the coupling reactions. This principle can be extended to this compound, where the 2-methoxybenzyl group can similarly act as a backbone-protecting group to improve the efficiency of solid-phase peptide synthesis, particularly for sequences rich in hydrophobic residues.

The use of such N-substituted alanines offers a strategic advantage in the preparation of complex peptides and peptidomimetics, enabling access to molecules that would otherwise be challenging to synthesize using standard protocols nih.govspringernature.com.

Use in the Synthesis of Complex Organic Molecules

While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not yet widely reported in the literature, its potential as a chiral building block is evident. Chiral amino acids and their derivatives are fundamental components of the "chiral pool," providing readily available sources of stereochemical information for the construction of intricate molecular architectures semanticscholar.org.

The N-(2-methoxybenzyl) group can serve a dual purpose in such syntheses. Firstly, it acts as a protecting group for the secondary amine, which can be selectively removed under specific conditions. Secondly, its steric and electronic properties can influence the stereochemical outcome of subsequent reactions at adjacent centers. The development of synthetic strategies that leverage these features will be crucial for the broader application of this compound in the synthesis of complex, biologically active molecules.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the design and application of chiral molecules that can effectively transfer stereochemical information to a prochiral substrate. This compound and its derivatives are promising candidates for development as both chiral auxiliaries and chiral ligands in a variety of enantioselective transformations.

Design and Synthesis of this compound-Based Catalysts

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound offers several points for modification to create novel ligands. The carboxylic acid and the secondary amine functionalities can be readily derivatized to coordinate with a wide range of metal centers.

For instance, the nitrogen atom, after appropriate modification, can act as a coordinating atom in conjunction with another donor atom to form a bidentate or tridentate ligand. The 2-methoxybenzyl group can play a crucial role in creating a defined chiral pocket around the metal center, thereby influencing the facial selectivity of substrate approach. The design of such ligands often involves creating a balance between steric hindrance and electronic effects to achieve high levels of enantioselectivity nih.gov. While specific catalysts based on this compound are still emerging, the principles of chiral ligand design suggest a promising future for this compound in the development of novel catalytic systems.

Evaluation in Enantioselective Transformations

The ultimate test of a chiral catalyst is its performance in enantioselective reactions. Catalysts derived from amino acids have been successfully employed in a wide array of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

While specific data on the evaluation of this compound-based catalysts in enantioselective transformations is limited in the current literature, the known reactivity of similar N-benzyl amino acid derivatives suggests potential applications. For example, chiral ligands derived from amino acids have been used in asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions. The evaluation of this compound-derived catalysts in such reactions would be a logical next step to ascertain their efficacy and potential for broader synthetic utility. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the products would be key metrics in assessing the performance of these new catalytic systems.

Precursor in the Synthesis of N-Benzyl Amine and Amino Acid Derivatives

This compound serves as a valuable starting material for the synthesis of a variety of N-benzyl amine and other amino acid derivatives. The ability to selectively modify the carboxylic acid, the secondary amine, and even the aromatic ring provides access to a diverse range of compounds with potential applications in medicinal chemistry and materials science.

The reduction of the carboxylic acid functionality of this compound can yield the corresponding chiral amino alcohol. Subsequent manipulation of the hydroxyl and amino groups can lead to the synthesis of novel chiral ligands and building blocks. Furthermore, the N-(2-methoxybenzyl) group can be cleaved under specific hydrogenolysis conditions to provide the free secondary amine, which can then be further functionalized.

The synthesis of N-benzyl amines is a common transformation in organic chemistry, and methods for their preparation from primary amines and benzaldehydes are well-established beilstein-journals.orgnih.gov. This compound provides a chiral platform to introduce additional functionality into these structures.

Below is a table summarizing the potential synthetic transformations of this compound:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. Protection of carboxylic acid2. Derivatization of the amine | Novel N-substituted amino acid derivatives | Peptidomimetics, chiral ligands |

| This compound | Reduction of carboxylic acid (e.g., LiAlH4) | N-(2-methoxybenzyl)alaninol | Chiral building blocks, synthesis of chiral auxiliaries |

| This compound | Hydrogenolysis (e.g., H2, Pd/C) | Alanine (B10760859) | Access to the parent amino acid |

| This compound | Coupling with other amino acids | Dipeptide derivatives | Peptide synthesis |

The versatility of this compound as a precursor highlights its importance in generating a library of chiral compounds for various synthetic applications.

Pathways to Related Phenethylamine (B48288) Structures

One of the primary applications of this compound and related N-benzyl amino acids is in the synthesis of substituted phenethylamines. The core synthetic strategy employed is reductive amination. unifesp.bruzh.ch This well-established method involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine. nih.govnih.gov

In the context of synthesizing N-(2-methoxybenzyl)phenethylamine derivatives, the process typically involves the condensation of a substituted phenethylamine with 2-methoxybenzaldehyde. uzh.ch The resulting imine is subsequently reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield the final N-(2-methoxybenzyl)phenethylamine product. unifesp.bruzh.ch This synthetic pathway is highly versatile, allowing for the creation of a diverse library of compounds by varying the substituents on the starting phenethylamine. unifesp.br The general scheme for this transformation is a cornerstone in the synthesis of this class of molecules. uzh.ch

This method is not limited to phenethylamines and represents a broad strategy for N-alkylation. The reaction can be performed as a one-pot synthesis, which is efficient and common in organic chemistry. mdpi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being mild options that tolerate a range of functional groups. nih.govmdpi.com

| Step | Reactants | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1. Imine Formation | Substituted Phenethylamine + 2-Methoxybenzaldehyde | Schiff Base (Imine) | Weakly acidic or neutral conditions |

| 2. Reduction | Imine intermediate | N-(2-methoxybenzyl)phenethylamine derivative | Sodium borohydride (NaBH₄) or other hydride reagents |

Derivatization to Fluorescent or Labeled Probes (Non-Biological Assay Specifics)

The chemical structure of this compound possesses functional groups—specifically the secondary amine and the carboxylic acid—that are amenable to derivatization with fluorescent moieties. While specific examples of this compound being converted into a fluorescent probe are not extensively documented in the literature, the general principles of labeling amino acids are well-established and directly applicable.

Amine-reactive fluorescent dyes are commonly used to label molecules. nih.gov Reagents such as Dansyl chloride, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and various succinimidyl esters can react with the secondary amine of this compound to form a stable, fluorescently tagged product. nih.govsigmaaldrich.com For instance, NBD-Cl reacts with amino acids under mild conditions to yield fluorescent derivatives. nih.gov Similarly, the carboxylic acid group can be targeted. After suitable activation, it can be coupled with an amine-containing fluorophore to form a stable amide linkage.

Another approach involves using a fluorescent amino acid analog in the synthesis itself. For example, highly fluorescent and environmentally sensitive amino acids like β-(2-naphthyl)-D-alanine (D-Nal) and 6-(2-dimethylaminonaphthoyl) alanine (DANA) have been developed for use as intrinsic probes. nih.govresearchgate.net A synthetic strategy could incorporate such a fluorophore into a molecule related to this compound to create a new fluorescent chemical probe.

| Target Functional Group | Class of Reagent | Example Reagent | Resulting Linkage |

|---|---|---|---|

| Secondary Amine (-NH-) | Sulfonyl Chloride | Dansyl Chloride | Sulfonamide |

| Secondary Amine (-NH-) | Nitrobenzofurazan | NBD-Cl | Amine |

| Carboxylic Acid (-COOH) | Amine-containing Fluorophore | (e.g., Coumarin amine) | Amide (after activation) |

Complexation Studies with Metal Ions (Excluding Biological/Therapeutic Context)

The study of how ligands coordinate with metal ions is a fundamental aspect of coordination chemistry. The structure of this compound suggests it has the potential to act as a chelating ligand, binding to a central metal ion through multiple atoms.

Coordination Chemistry of this compound Ligands

While direct studies on this compound are limited, extensive research on the closely related compound, N-(2-hydroxybenzyl)alanine (AlaSal), provides significant insight into its probable coordination behavior. researchgate.net In AlaSal, the coordination with Co(II) ions involves the phenolic oxygen, the secondary amine nitrogen, and one of the carboxylate oxygens, making it a tridentate ligand that forms stable mononuclear complexes. researchgate.net

For this compound, the potential coordinating atoms are the nitrogen of the secondary amine, the oxygens of the carboxylate group, and the ether oxygen of the 2-methoxybenzyl group. The carboxylate and amine groups are established metal-binding sites in amino acids. researchgate.net The ether oxygen is generally a weaker coordinating agent than the deprotonated phenolic oxygen found in AlaSal. However, its position ortho to the benzyl-amine linkage makes it sterically available to participate in chelation, potentially forming a stable five-membered ring with the metal ion and the amine nitrogen. Therefore, this compound is expected to act as a tridentate ligand, particularly with metal ions that have a high affinity for oxygen and nitrogen donors.

Investigation of Metal-Ligand Binding Modes

The specific way in which this compound binds to a metal ion can be elucidated using a combination of spectroscopic and analytical techniques.

UV-Visible (UV-Vis) Spectroscopy : This technique can be used to monitor the formation of metal-ligand complexes. The complexation of metal ions like Fe(II), Fe(III), and Cu(II) with amino acids leads to characteristic changes in their electronic transition energies, which can be observed as shifts in the absorption bands. researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is highly effective for identifying the specific functional groups involved in metal binding. Upon complexation, shifts in the vibrational frequencies of the C=O (amide I) and C-N (amide II) bands of the protein backbone are observed. mdpi.com For this compound, changes in the stretching frequencies of the carboxylate (COO⁻), amine (C-N), and ether (C-O-C) groups would confirm their participation in coordination. researchgate.net

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the stoichiometry of the metal-ligand complexes formed in solution. researchgate.net

Potentiometric Titration : This method can be used to determine the stability constants of the formed metal complexes in solution. researchgate.net

These analytical methods provide a comprehensive picture of the binding affinity, stoichiometry, and specific atoms involved in the coordination between this compound and various metal ions.

| Technique | Information Obtained | Potential Observation for this compound Complexes |

|---|---|---|

| UV-Visible Spectroscopy | Formation of complex, changes in d-d electronic transitions | Shift in λmax upon addition of metal ions like Cu(II) or Fe(III). researchgate.net |

| FT-IR Spectroscopy | Identification of coordinating functional groups | Shifts in the vibrational bands of COO⁻, C-N, and C-O-C groups. mdpi.com |

| Mass Spectrometry (ESI-MS) | Stoichiometry of the complex (Metal:Ligand ratio) | Detection of molecular ions corresponding to [M(L)]⁺, [M(L)₂], etc. researchgate.net |

| Potentiometric Titration | Stability constants (log β) of the complex | Determination of the thermodynamic stability of the formed species in solution. researchgate.net |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separations for Isomer Differentiation

Chromatographic techniques are fundamental in the analysis of N-(2-methoxybenzyl)alanine, enabling the separation of this specific compound from complex mixtures and the differentiation of its stereoisomers. The choice of chromatographic method and conditions is critical for achieving accurate and reliable results.

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound possesses a chiral center at the alpha-carbon of the alanine (B10760859) backbone, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial as they can exhibit different biological activities. Chiral chromatography is the benchmark method for assessing the enantiomeric purity of such compounds. sigmaaldrich.comchromatographytoday.com

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to differential retention times and, consequently, their separation. sigmaaldrich.com A variety of CSPs are available and have been successfully employed for the separation of N-protected amino acids, a class to which this compound belongs. sigmaaldrich.comphenomenex.com These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC phases). sigmaaldrich.comphenomenex.com

The selection of the appropriate CSP and mobile phase is determined empirically to achieve optimal resolution of the enantiomers. For N-substituted amino acids, reversed-phase high-performance liquid chromatography (HPLC) is a common approach. phenomenex.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The specific conditions, such as the type and concentration of the buffer, pH, and the organic modifier content, are optimized to maximize the separation factor and resolution between the enantiomeric peaks.

A representative example of chiral separation parameters for N-protected amino acids is detailed in the table below. While specific to the compounds tested, these conditions provide a starting point for developing a method for this compound.

Table 1: Illustrative Chiral HPLC Parameters for N-Protected Amino Acids

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-1) |

| Mobile Phase | Isocratic mixture of aqueous buffer and organic modifier |

| Detection | UV-Vis or Mass Spectrometry |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Controlled, often near ambient (e.g., 25°C) |

This table presents typical starting conditions for the chiral separation of N-protected amino acids, which would be optimized for the specific analysis of this compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as in reaction mixtures or biological systems in a research context, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical tool. This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

In an LC-MS/MS system, the sample is first introduced into the HPLC, where this compound is separated from other components of the mixture. The eluent from the HPLC is then directed into the mass spectrometer. Here, the molecules are ionized, typically using electrospray ionization (ESI), and the parent ion corresponding to this compound is selected. This parent ion is then fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte, even in the presence of co-eluting species.

The development of an LC-MS/MS method for this compound would involve the optimization of both the chromatographic conditions to achieve good peak shape and retention, and the mass spectrometric parameters (e.g., ionization source settings, collision energy) to maximize the signal of the specific parent-to-daughter ion transition.

Method Development for Trace Analysis (Non-Clinical/Toxicological Context)

The detection and quantification of trace levels of this compound in non-clinical research settings, such as in environmental samples or in vitro experimental systems, necessitate highly sensitive analytical methods. LC-MS/MS is the technique of choice for such applications due to its ability to achieve low limits of detection (LOD) and quantification (LOQ).

Method development for trace analysis involves several key steps:

Sample Preparation: This is a critical step to concentrate the analyte and remove interfering substances from the matrix. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample and enrich this compound before analysis.

Chromatographic Optimization: The HPLC method is fine-tuned for optimal retention and separation of this compound from any remaining matrix components. This may involve testing different columns, mobile phase compositions, and gradient profiles.

Mass Spectrometry Optimization: The MS parameters are optimized to enhance the signal-to-noise ratio for the analyte. This includes selecting the most abundant and stable precursor and product ions for MRM transitions.

Method Validation: The developed method is validated to ensure its accuracy, precision, linearity, and sensitivity. This involves analyzing samples spiked with known concentrations of this compound to determine the recovery, LOD, and LOQ.

For some amino acid analyses, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to improve chromatographic retention and ionization efficiency, thereby enhancing sensitivity. usp.orgwur.nl

Development of Analytical Standards for Research Applications

The availability of high-purity analytical standards is a prerequisite for the accurate quantification of this compound. These standards are used to calibrate the analytical instrument and to validate the performance of the analytical method. sigmaaldrich.com

Certified reference materials (CRMs) for this compound, if available, would be produced under stringent quality control measures to ensure their purity and concentration are accurately known and traceable. sigmaaldrich.com In the absence of a commercially available CRM, a well-characterized in-house standard can be prepared and thoroughly tested for its identity and purity using a combination of analytical techniques, such as:

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Mass Spectrometry (MS) to confirm the molecular weight.

Chromatography (HPLC) to assess purity.

The development and use of reliable analytical standards are essential for ensuring the consistency and comparability of research data generated across different laboratories and studies involving this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of N-(2-methoxybenzyl)alanine and its derivatives is a key area for future exploration, with a focus on developing more efficient, sustainable, and diverse synthetic routes.

One of the most promising and direct methods for the synthesis of this compound is reductive amination . This well-established reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. In the context of this compound, this would involve the reaction of alanine (B10760859) with 2-methoxybenzaldehyde. wikipedia.orgmasterorganicchemistry.com The process is typically carried out in a one-pot synthesis, which is highly efficient. organic-chemistry.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the aldehyde. masterorganicchemistry.com

Future research in this area could focus on several key aspects to enhance the synthesis of this compound and related compounds:

Catalyst Development: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, improved yields, and enhanced stereoselectivity. organic-chemistry.org

Green Chemistry Approaches: The use of more environmentally friendly solvents and reagents, as well as catalyst systems that can be recycled, will be a significant area of focus. Reductive amination itself is considered a green chemistry method due to its one-pot nature. wikipedia.org

Flow Chemistry: Implementing the synthesis of this compound in continuous flow reactors could offer advantages in terms of scalability, safety, and process control.

Alternative N-Arylation Methods: While reductive amination is a primary route, other N-arylation techniques, such as the Buchwald-Hartwig amination, could be adapted for the synthesis of N-aryl alanines, providing alternative pathways with different substrate scopes and functional group tolerances. masterorganicchemistry.com

The development of a diverse toolbox of synthetic methods will be crucial for accessing a wide range of this compound derivatives for further investigation.

Integration with Automated Synthesis and High-Throughput Screening

The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms represents a significant leap forward in exploring its potential applications, particularly in catalysis and materials science.

Automated solid-phase synthesis , a cornerstone of modern peptide and small molecule library generation, can be readily adapted for the creation of libraries of peptides or other oligomers containing this compound. nih.govresearchgate.netformulationbio.combeilstein-journals.org This technology allows for the precise and rapid assembly of a large number of distinct compounds in a parallel fashion. formulationbio.com By incorporating this compound as a building block, researchers can systematically investigate the impact of this modification on the properties and activities of the resulting molecules.

Once these libraries are synthesized, high-throughput screening (HTS) techniques can be employed to rapidly assess their properties. chimia.chchimia.ch For instance, in the search for novel catalysts, libraries of this compound-containing compounds could be screened for their ability to promote specific chemical transformations. mpg.denih.govnih.gov HTS assays can be designed to detect the formation of a product through various methods, including:

Fluorogenic Assays: These assays utilize substrates that become fluorescent upon conversion by a catalyst, providing a highly sensitive and easily detectable signal. chimia.chchimia.ch

Chromogenic Assays: Similar to fluorogenic assays, these involve a color change that can be quantified spectrophotometrically.

Mass Spectrometry-Based Screening: This technique allows for the direct detection of product formation, offering high specificity and the ability to screen complex reaction mixtures. mpg.de

The combination of automated synthesis and HTS enables the exploration of a vast chemical space, accelerating the discovery of new functional molecules based on the this compound scaffold.

Advanced Computational Modeling for De Novo Design

Computational modeling is a powerful tool for predicting the properties of molecules and for the de novo design of new compounds with desired functions. In the context of this compound, advanced computational techniques can provide valuable insights and guide experimental efforts.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnsbmb.org.ngresearchgate.netnih.gov This technique can be used to screen virtual libraries of this compound derivatives against specific protein targets to identify potential inhibitors or modulators of protein function. The binding affinity and interaction patterns can be calculated to prioritize compounds for synthesis and experimental testing.

Quantum chemical calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. koreascience.kr These calculations can provide information on parameters such as molecular orbital energies, charge distributions, and reaction energetics, which are crucial for understanding and predicting the chemical behavior of these compounds. This knowledge can be applied to the design of new catalysts or materials with specific electronic properties.

Furthermore, the principles of de novo design can be applied to create novel catalysts or functional molecules incorporating this compound. idc-online.comchemrxiv.org By defining a desired function, such as the catalysis of a specific reaction, computational algorithms can be used to design a molecule that is predicted to have that function. This compound can be used as a building block in these designs, and its conformational and electronic properties can be fine-tuned to achieve the desired catalytic activity.

Development of this compound-Based Functional Materials and Probes (Non-Clinical)

The unique structural features of this compound make it an attractive building block for the development of novel functional materials and probes for non-clinical applications. Amino acids and their derivatives are increasingly being used in the creation of advanced materials due to their biocompatibility, chirality, and versatile chemical functionality. beilstein-journals.orgmdpi.com

One promising area is the incorporation of this compound into polymers . rsc.orgresearchgate.net The N-substituent can influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and self-assembly behavior. doi.org For example, polymers containing this compound could be designed to have specific responsive properties, such as sensitivity to pH or temperature, making them suitable for applications in sensors or smart materials.

Another exciting avenue is the development of fluorescent probes based on the this compound scaffold. While the intrinsic fluorescence of the 2-methoxybenzyl group may be modest, it can be enhanced or modified through further chemical functionalization. researchgate.net Alternatively, the this compound unit can serve as a recognition element in a larger fluorescent probe, where its interaction with a specific analyte triggers a change in the fluorescence signal. nih.govmdpi.commdpi.com Such probes could be valuable tools for chemical sensing and imaging applications.

The ability of amino acids to self-assemble into ordered nanostructures also presents opportunities for creating novel biomaterials. beilstein-journals.org The introduction of the N-(2-methoxybenzyl) group can modulate the intermolecular interactions that drive self-assembly, leading to the formation of unique nanostructures with tailored properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxybenzyl)alanine, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution, where 2-methoxybenzyl chloride reacts with alanine in the presence of a base (e.g., NaHCO₃ or K₂CO₃) under anhydrous conditions. Post-reaction purification is critical: column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively removes by-products. Purity validation requires ¹H/¹³C NMR to confirm structural integrity and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ ~3.8 ppm), and alanine backbone (δ 1.2–4.0 ppm).

- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 254.1 for C₁₂H₁₇NO₃).

- IR spectroscopy : Detects carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1550 cm⁻¹) groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data when differentiating positional isomers of this compound derivatives?

Positional isomers (e.g., ortho vs. para substitutions) require advanced techniques:

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish substitution patterns.

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives.

- Computational modeling (DFT) : Predicts spectroscopic profiles to compare with experimental data. Challenges in NBOMe derivatives highlight the need for multi-method validation .

Q. What role does the methoxybenzyl group play in modulating enzyme interactions, and how can binding affinity be quantified?

The 2-methoxybenzyl group enhances hydrophobic interactions and π-stacking with aromatic residues in enzyme active sites. To quantify binding:

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation rates (kₐ/kₐ).

- Isothermal Titration Calorimetry (ITC) : Determines ΔH and ΔS of binding. Comparative studies with unmodified alanine show increased Ki values (e.g., 10 nM vs. 100 nM for target enzymes) .

Q. How do reaction conditions influence the stability of this compound during derivatization?

- pH : Maintain near-neutral conditions (pH 6–8) to prevent hydrolysis of the methoxybenzyl group.

- Temperature : Limit to <60°C to avoid thermal decomposition (TGA data shows stability up to 150°C, but side reactions may occur).

- Solvent : Use aprotic solvents (e.g., DMF or THF) to minimize nucleophilic attack on the benzyl moiety .

Methodological Considerations

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the alanine amine to prevent unwanted side reactions.

- Catalysis : Employ Pd/C or nickel catalysts for hydrogenation steps (reduces nitro intermediates with >90% efficiency).

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for benzylation steps .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Kinetic assays : Monitor substrate depletion (e.g., UV-Vis at λ = 340 nm for NADH-dependent enzymes).

- IC₅₀ determination : Use dose-response curves with 8–10 concentration points (logarithmic scale).

- Negative controls : Include unmodified alanine and structurally similar inert compounds (e.g., N-benzylalanine) to confirm specificity .

Data Interpretation and Challenges

Q. What statistical approaches address variability in biological replicate data for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.